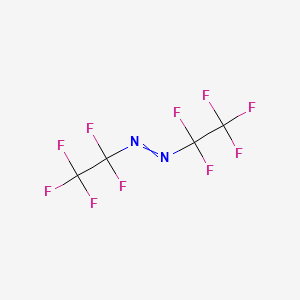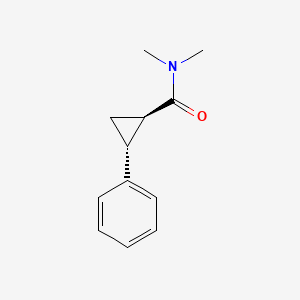
(1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its cyclopropane ring, which imparts unique chemical properties and reactivity. The presence of the phenyl group and the N,N-dimethylcarboxamide moiety further enhances its chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then subjected to amidation with N,N-dimethylamine under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to facilitate the cyclopropanation and amidation reactions efficiently. The use of advanced purification techniques such as chromatography and recrystallization ensures the isolation of the desired enantiomer with high optical purity.
化学反应分析
Types of Reactions: (1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
(1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. For instance, its interaction with cyclooxygenase enzymes could explain its potential anti-inflammatory effects. The cyclopropane ring’s strain and the electronic effects of the phenyl and amide groups contribute to its binding affinity and specificity.
相似化合物的比较
- (1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide
- (1S,2S)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide
- (1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxylic acid
Comparison:
- Uniqueness: The (1R,2R) enantiomer of N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its (1S,2S) counterpart.
- Chemical Properties: The presence of the N,N-dimethylcarboxamide group differentiates it from the carboxylic acid derivative, affecting its solubility, stability, and reactivity.
- Applications: While both enantiomers may be used in chiral synthesis, the (1R,2R) enantiomer may exhibit higher selectivity and potency in biological applications.
属性
CAS 编号 |
5279-83-4 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC 名称 |
(1R,2R)-N,N-dimethyl-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H15NO/c1-13(2)12(14)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3/t10-,11+/m0/s1 |
InChI 键 |
CLCNMFCXSBNWMZ-WDEREUQCSA-N |
手性 SMILES |
CN(C)C(=O)[C@@H]1C[C@H]1C2=CC=CC=C2 |
规范 SMILES |
CN(C)C(=O)C1CC1C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


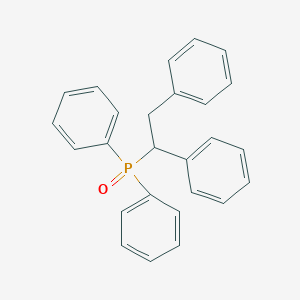
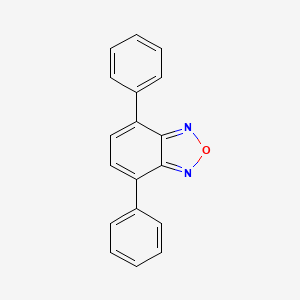
![3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene](/img/structure/B14741919.png)
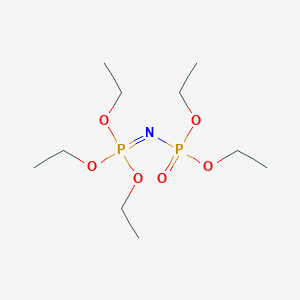
![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
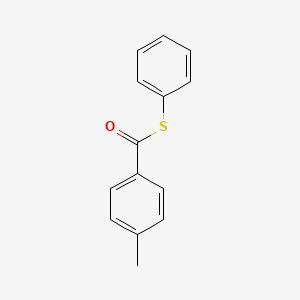
![1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid](/img/structure/B14741962.png)

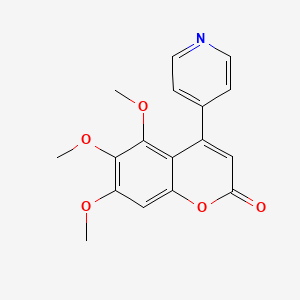
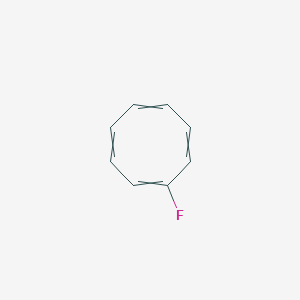

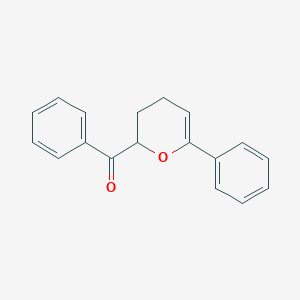
![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
